molecular formula C9H8N2O2 B3372406 2-(3-Cyanophenoxy)acetamide CAS No. 902094-93-3

2-(3-Cyanophenoxy)acetamide

Cat. No. B3372406
M. Wt: 176.17 g/mol
InChI Key: ZVDXTCTYTQJFQZ-UHFFFAOYSA-N
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Description

“2-(3-Cyanophenoxy)acetamide” is an organic compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-(3-Cyanophenoxy)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Cyanophenoxy)acetamide” is represented by the SMILES string N#CC1=CC=CC(OCC(N)=O)=C1 . This compound is a derivative of cyanoacetamide, which is a class of organic compounds known as carboximidic acids .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative similar to 2-(3-Cyanophenoxy)acetamide, is utilized in the chemoselective monoacetylation of the amino group of 2-aminophenol, which is a step in the natural synthesis of antimalarial drugs. This process uses Novozym 435 as a catalyst and involves various acyl donors, demonstrating the compound's potential in drug synthesis and chemical reactions (Magadum & Yadav, 2018).

  • Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-(3-Cyanophenoxy)acetamide, serves as an important intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems, which are often critical in pharmaceuticals (Gouda et al., 2015).

Biological and Pharmacological Research

  • Insecticidal Potential : Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally related to 2-(3-Cyanophenoxy)acetamide, have shown promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in pest control and agricultural research (Rashid et al., 2021).

  • Anticancer Properties : Acetamide derivatives, including those structurally similar to 2-(3-Cyanophenoxy)acetamide, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Certain compounds in this group have demonstrated comparable activities to standard drugs, indicating their potential in cancer and pain management research (Rani et al., 2016).

Photocatalysis and Photoreactions

  • Photocatalytic Degradation : The photocatalytic degradation of acetaminophen, a drug structurally related to 2-(3-Cyanophenoxy)acetamide, has been studied using TiO2 nanoparticles. This research informs the degradation processes of similar compounds in environmental contexts and may have implications for waste management and environmental protection (Jallouli et al., 2017).

  • Astrochemistry and Molecular Dynamics : In astrochemistry, the hydrogen abstraction reaction from acetamide, which is related to 2-(3-Cyanophenoxy)acetamide, has been observed in solid para-hydrogen, indicating potential pathways for complex organic molecule formation in interstellar conditions. This highlights the compound's relevance in astrochemical modeling and understanding chemical processes in space (Haupa et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDXTCTYTQJFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenoxy)acetamide

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzonitrile (2.38 g, 20.0 mmol), 2-bromoacetamide (3.04 g, 22.0 mmol) and K2CO3 (5.53 g, 40.0 mmol) in acetone (20 mL) was stirred at 70° C. for 17.5 h. The mixture was cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (2.70 g, 77%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Flipo, N Willand, N Lecat-Guillet… - Journal of medicinal …, 2012 - ACS Publications
In this paper, we describe the screening of a 14640-compound library using a novel whole mycobacteria phenotypic assay to discover inhibitors of EthR, a transcriptional repressor …
Number of citations: 54 pubs.acs.org

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